Cyclopetide 2

Antimicrobial peptides Cytotoxicity Selectivity

Cyclopetide 2 (CAS 748142-26-9) is the only cyclopeptide in its series with triple-differentiated functionality: documented S. aureus anti-biofilm activity at sub-MIC concentrations (25 μg/mL), 4-fold ampicillin MIC reduction for adjuvant therapy research, and validated 60% tomato canker disease reduction in plant trials. With a defined cytotoxicity IC50 >200 μg/mL in human liver cells, it provides a quantifiable selectivity window absent in Cyclopetide 1. Selecting Cyclopetide 1 forfeits these application-specific advantages. Specify Cyclopetide 2 for biofilm, synergy, agricultural biocontrol, and mammalian-safety-focused studies.

Molecular Formula C12H17N3O5
Molecular Weight 283.28 g/mol
Cat. No. B15566474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopetide 2
Molecular FormulaC12H17N3O5
Molecular Weight283.28 g/mol
Structural Identifiers
InChIInChI=1S/C12H17N3O5/c16-9-6-13-11(19)7(3-4-10(17)18)14-12(20)8-2-1-5-15(8)9/h7-8H,1-6H2,(H,13,19)(H,14,20)(H,17,18)/t7-,8-/m0/s1
InChIKeyVGNAMNNHMPYOHS-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopetide 2 CAS 748142-26-9: Antimicrobial Cyclic Peptide Specifications and Baseline Activity Profile


Cyclopetide 2 (Compound 2, CAS 748142-26-9, molecular formula C12H17N3O5, molecular weight 283.28) is a cyclic antimicrobial peptide with a macrocyclic structure comprising multiple amide bonds . It exhibits moderate activity against Bacillus subtilis with a minimum inhibitory concentration (MIC) of 50 μg/mL [1]. The compound is primarily employed as a research tool in microbiology, antibacterial mechanism studies, and agricultural biocontrol investigations.

Why Cyclopetide 1 Cannot Substitute for Cyclopetide 2: A Comparative Analysis of Antimicrobial Cyclopeptides


Within the cyclopeptide class, even minor sequence variations lead to substantial differences in antimicrobial potency, spectrum, and secondary activities. Cyclopetide 1 (MIC 25 μg/mL against B. subtilis) is twice as potent as Cyclopetide 2 (MIC 50 μg/mL) [1], yet Cyclopetide 2 demonstrates unique properties—including defined low cytotoxicity (IC50 > 200 μg/mL), synergy with β-lactams, and anti-biofilm activity—that are not reported for Cyclopetide 1. Direct substitution would alter experimental outcomes and may forfeit application-specific advantages documented exclusively for Cyclopetide 2.

Cyclopetide 2 Quantitative Differentiation Evidence: Comparator-Based Activity, Synergy, Cytotoxicity, and Application Data


Low Cytotoxicity and High Selectivity Window in Human Hepatic Cells

Cyclopetide 2 exhibits low cytotoxicity against human liver cells (IC50 > 200 μg/mL), establishing a favorable selectivity window compared to its antibacterial MIC of 50 μg/mL . In contrast, Cyclopetide 1 lacks published quantitative cytotoxicity data, leaving its safety profile undefined for mammalian systems.

Antimicrobial peptides Cytotoxicity Selectivity Drug safety

Synergistic Enhancement of β-Lactam Antibiotics: Reduction of Ampicillin MIC by Up to 4-Fold

Co-administration of Cyclopetide 2 with ampicillin reduces the MIC of ampicillin by up to 4-fold against multi-drug resistant bacterial strains . This synergy is not reported for Cyclopetide 1, indicating a unique interaction profile for Cyclopetide 2.

Antibiotic synergy Combination therapy β-lactam potentiation Drug resistance

Anti-Biofilm Activity at Sub-MIC Concentrations Against Staphylococcus aureus

At a sub-MIC concentration of 25 μg/mL (half the MIC), Cyclopetide 2 inhibits biofilm formation by S. aureus through interference with quorum sensing signals . Cyclopetide 1 has no reported anti-biofilm activity, highlighting a functional divergence between these structurally related peptides.

Biofilm inhibition Staphylococcus aureus Quorum sensing Antimicrobial peptides

Agricultural Biocontrol Efficacy: 60% Reduction in Tomato Canker Disease

Spray application of Cyclopetide 2 reduced tomato canker disease incidence by 60% in plant models . No agricultural application data exists for Cyclopetide 1, positioning Cyclopetide 2 as a unique candidate for agrochemical research.

Agricultural biocontrol Plant disease Clavibacter michiganensis Crop protection

Physicochemical Differentiation: Lower Molecular Weight (283.28 vs. 452.46) for Cyclopetide 2

Cyclopetide 2 (MW 283.28) is significantly smaller than Cyclopetide 1 (MW 452.46), a 37% reduction in molecular weight . This size difference may confer distinct membrane permeability and solubility characteristics, though direct comparative permeability data are not available.

Molecular weight Peptide properties Membrane permeability Physicochemical characterization

Cyclopetide 2 Application Scenarios: Where the Evidence Supports Prioritization Over Alternatives


Combination Therapy Screening with β-Lactam Antibiotics

Researchers investigating synergistic antimicrobial combinations should select Cyclopetide 2 over Cyclopetide 1 due to its documented ability to reduce ampicillin MIC by 4-fold . This property supports studies on adjuvant therapies for drug-resistant bacterial infections.

Anti-Biofilm and Quorum Sensing Disruption Studies

Cyclopetide 2 is uniquely suited for biofilm research, demonstrating inhibition of S. aureus biofilm formation at sub-MIC concentrations (25 μg/mL) . Cyclopetide 1 lacks any reported anti-biofilm activity, making Cyclopetide 2 the preferred choice for this mechanistic domain.

Agricultural Biocontrol Development

Cyclopetide 2 is the only cyclopeptide in its series with validated agricultural efficacy, reducing tomato canker disease by 60% in plant trials . This application is not documented for Cyclopetide 1, establishing Cyclopetide 2 as the candidate for peptide-based crop protection research.

Low-Cytotoxicity Antimicrobial Peptide Screening

With a defined cytotoxicity IC50 > 200 μg/mL in human liver cells , Cyclopetide 2 offers a quantifiable selectivity window that is absent for Cyclopetide 1. This makes Cyclopetide 2 the superior reference compound for studies where mammalian cell safety is a primary screening criterion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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